![molecular formula C11H7FN2O B2356142 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 195711-34-3](/img/structure/B2356142.png)

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Descripción general

Descripción

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities, including antineoplastic, antimicrobial, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antineoplastic agent, inhibiting the growth of cancer cells.

Medicine: Due to its antimicrobial properties, it is being investigated for use in treating bacterial infections.

Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is glycoprotein 130 (gp130) . Gp130 is a signal transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in immune response, hematopoiesis, and inflammation .

Mode of Action

This compound acts as an inhibitor of gp130 . It binds to gp130 and blocks the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3), thereby inhibiting the expression of STAT3 responsive genes .

Biochemical Pathways

The compound affects the IL-6/STAT3 signaling pathway . By inhibiting gp130, it prevents the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell proliferation and immune response .

Result of Action

The inhibition of gp130 by this compound leads to a decrease in STAT3 activation . This results in the suppression of gene expression regulated by STAT3, which can lead to antineoplastic activity . The compound has shown good antineoplastic activity in in vitro cytotoxicity assays .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis is mediated by visible light , suggesting that light exposure could potentially affect its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the cellular environment, the presence of other drugs or substances, and individual patient characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones, including the fluorinated derivative .

Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole . This methodology uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate as a catalyst and copper acetate as an oxidant in toluene at 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes has been demonstrated by gram-scale synthesis . This suggests that these methods can be adapted for larger-scale production in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxalinone derivatives, which can exhibit different biological activities depending on the substituents introduced.

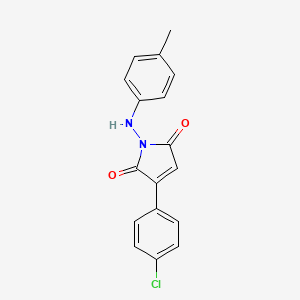

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolo[1,2-a]quinoxalin-4(5H)-one: The non-fluorinated analog of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one.

Indolo[1,2-a]quinoxalin-6(5H)-one: A structurally similar compound synthesized through palladium-catalyzed oxidative carbonylation.

Uniqueness

The presence of the fluorine atom in this compound enhances its biological activity and stability compared to its non-fluorinated analogs. This fluorine substitution can lead to improved pharmacokinetic properties, making it a more potent and effective compound for various applications.

Propiedades

IUPAC Name |

9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXGPBGELMXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327281 | |

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

195711-34-3 | |

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2356059.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)

![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)

![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)